Cas no 2138425-54-2 (1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride)

1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(azetidin-3-yl)-5-iodo-1h-1,2,3-triazole dihydrochloride
- 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride
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1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM414934-100mg |
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride |
2138425-54-2 | 95%+ | 100mg |
$549 | 2024-07-18 | |
Enamine | EN300-651609-0.1g |
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride |
2138425-54-2 | 95% | 0.1g |
$497.0 | 2023-05-29 | |
Enamine | EN300-651609-0.5g |
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride |
2138425-54-2 | 95% | 0.5g |
$1113.0 | 2023-05-29 | |
Enamine | EN300-651609-5.0g |
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride |
2138425-54-2 | 95% | 5g |
$4143.0 | 2023-05-29 | |
Enamine | EN300-651609-10.0g |
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride |
2138425-54-2 | 95% | 10g |
$6144.0 | 2023-05-29 | |
A2B Chem LLC | AX60437-100mg |
1-(azetidin-3-yl)-5-iodo-1h-1,2,3-triazole dihydrochloride |
2138425-54-2 | 95% | 100mg |
$559.00 | 2024-04-20 | |
A2B Chem LLC | AX60437-1g |
1-(azetidin-3-yl)-5-iodo-1h-1,2,3-triazole dihydrochloride |
2138425-54-2 | 95% | 1g |
$1540.00 | 2024-04-20 | |
A2B Chem LLC | AX60437-500mg |
1-(azetidin-3-yl)-5-iodo-1h-1,2,3-triazole dihydrochloride |
2138425-54-2 | 95% | 500mg |
$1207.00 | 2024-04-20 | |
1PlusChem | 1P01ELXX-100mg |
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride |
2138425-54-2 | 95% | 100mg |
$677.00 | 2023-12-19 | |
Aaron | AR01EM69-500mg |
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride |
2138425-54-2 | 95% | 500mg |
$1556.00 | 2025-02-10 |
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride 関連文献
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1. Book reviews
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochlorideに関する追加情報
1-(Azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride: A Comprehensive Overview
The compound with CAS No. 2138425-54-2, commonly referred to as 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug discovery and development. The azetidin ring system and the triazole moiety are key structural elements that contribute to its intriguing chemical properties.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride, allowing researchers to explore its properties in greater depth. The presence of the iodo group at the 5-position of the triazole ring suggests potential for radiohalogenation, which is a valuable trait in the development of radiopharmaceuticals for diagnostic imaging. Additionally, the azetidine ring introduces steric and electronic effects that can influence the compound's reactivity and bioavailability.
In terms of applications, this compound has shown promise in various areas of medicinal chemistry. For instance, its triazole core is known to exhibit favorable pharmacokinetic profiles, making it a suitable scaffold for drug design. Recent studies have highlighted its potential as a building block for constructing bioactive molecules with enhanced selectivity and potency. The dihydrochloride salt form further enhances its solubility and stability, which are critical factors for formulation development.
The synthesis of 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride involves a multi-step process that combines principles from organometallic chemistry and heterocyclic synthesis. Researchers have employed innovative methodologies, such as click chemistry and transition-metal catalysis, to achieve high yields and excellent stereocontrol. These advancements underscore the importance of interdisciplinary approaches in modern chemical research.
From a pharmacological perspective, this compound has demonstrated interesting biological activities in preclinical models. Its ability to modulate key cellular pathways makes it a valuable tool for studying disease mechanisms and developing therapeutic interventions. For example, studies have shown that it exhibits selective inhibition against certain enzymes associated with neurodegenerative diseases, highlighting its potential as a lead compound for drug development.
Moreover, the incorporation of the azetidine ring into the triazole framework introduces unique conformational flexibility, which can be exploited to optimize molecular interactions with target proteins. This property has been leveraged in recent drug design efforts aimed at improving binding affinity and selectivity.
In conclusion, 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride represents a cutting-edge chemical entity with diverse applications in contemporary research. Its distinctive structure and functional groups make it an invaluable asset in the pursuit of novel therapeutic agents. As research continues to unfold, this compound is expected to play an increasingly prominent role in advancing our understanding of complex biological systems and paving the way for innovative treatments.
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